2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione
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Overview
Description
2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione is a useful research compound. Its molecular formula is C12H9N3O3 and its molecular weight is 243.222. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
- A new effective method for the synthesis of related compounds like 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid has been developed, using thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one. This process allows the preparation of related compounds, including isomeric vic-carbamimidoyl(hetero)aromatic carboxylic acids, which are otherwise challenging to obtain through known methods (Tkachuk et al., 2020).
Molecular Structure Studies
- The molecular structure and packing of a similar compound, N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide, which shares structural similarities with the target compound, has been studied. These studies include intramolecular hydrogen bonding and C-Hπ interactions, crucial for understanding the compound's behavior (Su-Qing Wang, F. Jian, & Huan-Qiang Liu, 2008).
Biological Activities
- Oxadiazole and triazole-containing compounds, similar to the target compound, have been synthesized and investigated for their anti-protozoal and anti-cancer activities. This showcases the potential biological applications of such compounds (Dürüst et al., 2012).
Antibacterial Properties
- Synthetic studies have been conducted on alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes, structurally related to the target compound, focusing on their antibacterial activity against various bacterial strains. This highlights the potential for developing chemotherapeutic properties from such compounds (Ahmed et al., 2006).
NMR Spectroscopy Analysis
- Detailed NMR spectroscopy analysis has been performed on similar compounds like 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione. This type of analysis is crucial for confirming the identity and understanding the structure of such complex molecules (Dioukhane et al., 2021).
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and antileishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets and induce changes that lead to their biological effects .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways, leading to their broad spectrum of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
It is known that 1,2,4-oxadiazole derivatives can induce a range of biological effects, including antibacterial, antiviral, and antileishmanial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the activity of 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione .
Future Directions
The future directions for the research and development of oxadiazole derivatives are promising. They have shown potential in a wide range of applications, particularly in medicinal chemistry . There is a worldwide effort underway to find new drugs to treat cancer, and oxadiazole derivatives are being explored for their potential in this area .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific structure and functional groups present in the oxadiazole compound .
Cellular Effects
Oxadiazole derivatives have been reported to exhibit various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oxadiazole moieties are known to be metabolized by hydroxylation and then conjugation with sulfate .
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c1-7-13-14-10(18-7)6-15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLZRPMQOFIOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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